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Introduction and Chemical Profile

Friedelin (friedelan-3-one) is a pentacyclic triterpenoid with the molecular formula C3oHs0O and
molecular weight of 426.7 g/mol. It represents the fundamental compound of the friedelane triterpenoid
family, characterized by a perhydropicene skeleton with an oxo group at position 3 and methyl groups at
positions 4, 4a, 6b, 8a, 11, 11, 12b, and 14a [1] [2]. First isolated in 1807 from cork using alcohol extraction,
where it was initially termed "cork alcohol" [1] [3], friedelin has since been identified in various plant
families, mosses, lichens, algae, and fungi [1] [3] [2]. The compound crystallizes as white needles with a
melting point of 262-263°C and exhibits a positive specific optical rotation [a]2°D + 2.0° (c.1.0, MeOH) [2].
Friedelin is freely soluble in chloreform, sparingly soluble in ethanol, and insoluble in water, behaving as

an extremely weak basic compound (pKa -7.4) [1] [2].

The biosynthesis of friedelin occurs via the mevalonate pathway, beginning with the condensation of acetyl
coenzyme A (CoA) units catalyzed by acetyl-CoA C-acetyltransferase (AACT) to produce acetoacetyl CoA
[1]. Subsequent enzymatic transformations ultimately yield 2,3-oxidosqualene, which undergoes protonation
by oxidosqualene cyclases (OSCs), followed by cyclization, rearrangements, and deprotonation to form
friedelin [1] [3]. This complex process involves multiple suprafacial 1,2-shifts of methyls and hydrogens,

progressing through various cationic intermediates including dammarenyl, lupanyl, and friedelanyl cations
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[1]. Recent advances in synthetic biology have enabled the de novo production of friedelin in engineered

yeast strains, offering a sustainable alternative to traditional plant extraction [4].

Natural Sources and Distribution

Plant Sources and Abundance

Friedelin is widely distributed throughout the plant kingdom, with significant concentrations found in cork
tissues and leaf materials across numerous plant families [1] [3]. The compound has been identified in over
400 naturally occurring friedelane triterpenoids, primarily isolated from families including Celastraceae,
Asteraceae, Fabaceae, Myrtaceae, Euphorbiaceae, Fagaceae, and Clusiaceae [1] [3] [2]. The following
table comprehensively summarizes the primary natural sources of friedelin, their plant families, specific

plant parts utilized, and extraction solvents employed:

Table 1: Natural Sources of Friedelin and Extraction Methodologies

Plant Family Plant Species Plant Part Extraction Solvent
Celastraceae Maytenus ilicifolia, Maytenus Leaves Hexane:Ethyl acetate (8:2, v/v),
aquifolium Ethanol
Euphorbiaceae Drypetes tessmanniana, Cork, Stem Methanol, Chloroform, Hexane
Euphorbia tirucalli, Putranjiva bark, Whole
roxburghii plant
Clusiaceae Calophyllum pinetorum, Cork, Stem n-Hexane, Sequential n-
Garcinia prainiana, Garcinia bark hexane/ethyl acetate
imberti
Fagaceae Quercus cerris Cork Methanol, Ethanol,
Dichloromethane, Petroleum
ether
Salicaceae Salix tetrasperma, Populus Cork, Leaves 80% Aqueous methanol, Liquid
davidiana WPM medium
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Plant Family Plant Species Plant Part Extraction Solvent
Combretaceae Terminalia avicennioides, Cork, Leaves Petroleum ether, Ethyl acetate,

Combretum duarteanum Chloroform, Methanol, Ethanol
Asteraceae Various species Whole plant Multiple solvents
Myrtaceae Syzygium cumini L. Cork 70% Methanol
Lichen Alectoria ochroleuca Whole Acetone

organism

Moss Rhodobryum roseum Whole plant Not specified

In addition to higher plants, friedelin has been identified in lower plants including mosses [1] [3] [5],
lichens [1] [3] [2], and algae [1] [3]. The compound has also been reported in certain fungal species such as
Ganoderma applanatum and Armillaria mellea [2]. The tissue-specific distribution of friedelin varies
significantly among species, with some plants accumulating the compound predominantly in cork tissues
(e.g., Quercus cerris), while others show higher concentrations in leaves (e.g., Maytenus species) or floral
tissues [3]. This distribution pattern reflects the potential ecological roles of friedelin in plant defense
mechanisms, which may include anti-insect properties and phytotoxic effects that inhibit germination of

competing plant species [1] [3].

Distribution Patterns and Ecological Significance

The distribution of friedelin across plant tissues follows distinct patterns that provide insights into its
ecological functions and biosynthetic regulation. In cork tissues, friedelin often accumulates alongside
related triterpenoids such as cerin and betulin, contributing to the protective barrier functions of these
specialized tissues [5]. Quantitative analyses reveal substantial variation in friedelin content among species
and tissues, with certain plant families exhibiting particularly high production. For instance, species within
the Clusiaceae family demonstrate significant friedelin accumulation in both cork and leaf tissues [3]. The
compound's presence in lower plants like mosses and lichens suggests an evolutionarily conserved

biosynthetic pathway that predates the emergence of higher plants [1] [3].
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The ecological significance of friedelin extends beyond structural components to include potential roles in
plant defense and communication. Research indicates that friedelin possesses anti-insect properties,
particularly against Spodoptera litura and Helicoverpa armigera, suggesting its involvement in chemical
defense against herbivory [1] [3]. Additionally, friedelin exhibits phytotoxic activity, inhibiting both root
and shoot germination in wheat, rice, and pea seeds, which may contribute to allelopathic interactions in
plant communities [1] [3]. The compound also demonstrates the ability to alter soil microbial ecology,
further highlighting its potential role in plant-environment interactions [1] [3]. These diverse ecological
functions position friedelin as an important secondary metabolite with implications for plant survival,

competition, and ecosystem dynamics.

Extraction Methodologies and Quantification

Extraction Techniques and Solvent Systems

The extraction of friedelin from plant materials has evolved from traditional solvent soaking to advanced
techniques that improve efficiency, yield, and environmental sustainability. Initial extraction methods
typically involved soaking plant materials in various organic solvents, with chloroform, ethanol, methanol,
and hexane being the most commonly employed [1] [3] [6]. The following table summarizes the

performance characteristics of various friedelin extraction methods:

Table 2: Extraction Methods for Friedelin: Principles, Advantages, and Limitations

Extraction . o Reported
Principles Advantages Limitations .

Method Yields

Soxhlet Continuous High efficiency, Long extraction Variable,

Extraction reflux with established protocol time, high solvent depending on

Supercritical
Fluid
Extraction
(SFE)

organic solvents

Uses
supercritical
CO2 with
ethanol modifier

Environmentally
friendly, high
selectivity, tunable
solubility

consumption

High equipment
cost, optimization
complexity

plant material

Up to 6.10 mg/g
with ethanol-
modified COz [7]
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Extraction . L Reported
Principles Advantages Limitations .
Method Yields
Ultrasound- Cavitation Reduced extraction Potential compound  Higher than
Assisted disrupts plant time, moderate degradation with conventional
Extraction cell walls equipment cost prolonged exposure  methods
Microwave- Dielectric Rapid, energy- Non-uniform Improved
Assisted heating efficient, reduced heating, scale-up compared to
Extraction accelerates solvent usage challenges traditional
extraction methods
lonic Liquid Uses room- High solubility, Higher cost, Promising for
Extraction temperature tunable properties, potential selective
ionic liquids as reusable solvents environmental extraction
solvents concerns
Acid Acid treatment Effective for Harsh conditions Dependent on
Hydrolysis releases bound conjugated forms, may degrade initial conjugate

compounds

pre-concentration

compounds,
requires
neutralization

content

Supercritical fluid extraction (SFE), particularly using CO2 modified with ethanol, has demonstrated
superior performance in friedelin extraction, yielding up to 6.10 mg/g from appropriate plant matrices [7].
This method leverages the tunable solvation power of supercritical fluids, allowing for selective extraction
under moderate temperature conditions that preserve compound integrity [1] [3]. Similarly, ultrasound and
microwave-assisted techniques utilize mechanical cavitation and dielectric heating, respectively, to enhance
mass transfer rates and reduce extraction times while maintaining friedelin stability [1] [3]. The emerging
application of ionic liquids as extraction solvents offers additional opportunities for selective friedelin

recovery through customizable solvent properties that can be tailored to specific plant matrices [1] [3].

Purification and Quantification Methods

Following extraction, friedelin requires purification to separate it from co-extracted compounds and obtain

material suitable for research or pharmaceutical applications. Crystallization represents the most common

© 2026 Smolecule. All rights reserved. 5/15 Tech Support


https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.academia.edu/129350399/Friedelin_Structure_Biosynthesis_Extraction_and_Its_Potential_Health_Impact
https://www.mdpi.com/1420-3049/28/23/7760
https://pmc.ncbi.nlm.nih.gov/articles/PMC10707989/
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/23/7760
https://pmc.ncbi.nlm.nih.gov/articles/PMC10707989/
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/23/7760
https://pmc.ncbi.nlm.nih.gov/articles/PMC10707989/
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.smolecule.com/products/s528492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

purification approach, typically employing solvents such as chloroform, ethanol, or their mixtures to obtain
friedelin as white needle crystals [6]. Additional purification techniques include column chromatography
using silica gel with gradient elution systems (e.g., hexane-ethyl acetate mixtures) and thin-layer
chromatography for analytical-scale separations [2] [6]. The purification process may incorporate activated
charcoal treatment to remove colored impurities, followed by filtration and repeated crystallization to

achieve high purity [6].

For quantification, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass
spectrometry (LC-MS) represent the primary analytical techniques employed to determine friedelin content
in plant materials and extracts [1] [3] [2]. These methods provide both quantitative data through comparison
with authentic standards and structural confirmation through mass fragmentation patterns. High-
performance liquid chromatography (HPLC) with various detection systems (e.g., UV, evaporative light
scattering) offers complementary approaches for friedelin quantification, particularly useful for thermally
labile derivatives [2]. The structural characterization of friedelin extensively utilizes nuclear magnetic
resonance (NMR) spectroscopy, with comprehensive (A1)H and (" {13})C NMR assignments available for
definitive identification [2]. Fourier-transform infrared spectroscopy (FTIR) provides additional
functional group information, with characteristic absorption bands at 2927 cm~! (CH stretching), 1707 cm™!

(C=0 stretching), and 1380 cm~! (gem-dimethyl group) [2].

Pharmacological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Properties

Friedelin demonstrates significant antimicrobial activity, particularly against methicillin-resistant
Staphylococcus aureus (MRSA), a major pathogen responsible for skin, soft tissue, and systemic infections
[8]. In vitro studies reveal a minimum inhibitory concentration (MIC) of 13.3 + 2.7 pg/mL against
MRSA, comparable to the efficacy of vancomycin (MIC 2 + 0 pg/mL), with a wide zone of inhibition (17.3
+ 1.2 mm) in disc diffusion assays [8]. Beyond direct bactericidal effects, friedelin exhibits anti-virulence
activity by downregulating key virulence genes, including seb (responsible for staphylococcal enterotoxin
production) and icaD (involved in biofilm formation), to 0.4 and 0.71-fold of untreated controls, respectively
[8]. In MRSA-infected wound models in mice, topical application of 40 ppm friedelin significantly

accelerated wound healing, reducing wound size and bacterial counts while promoting tissue regeneration
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through enhanced expression of vascular endothelial growth factor (VEGF) and a-smooth muscle actin (a-
SMA) [8].

The anti-inflammatory properties of friedelin involve multimodal mechanisms, including inhibition of
pro-inflammatory cytokine production and modulation of key signaling pathways [8] [1] [9]. In
lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells, friedelin and related triterpenoids
demonstrated significant dose-dependent repression of pro-inflammatory cytokines, including tumor necrosis
factor-alpha (TNF-a) and interleukin-6 (IL-6) [8] [9]. The compound achieves these effects through
downregulation of TNF-a and prostaglandin synthase-2 (PGS-2) gene expression, effectively reducing
the inflammatory response in a dose-dependent manner [8]. Additionally, friedelin has been shown to reduce
the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-
inflammatory cytokine genes (TNF-a and IL-6) in keratinocytes, further supporting its anti-inflammatory
potential [8]. The following diagram illustrates friedelin's multifaceted mechanisms of action against MRSA

and in wound healing:
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Diagram 1: Multimodal mechanisms of friedelin against MRSA and in wound healing

Anticancer Activities and Apoptotic Mechanisms

Friedelin demonstrates promising anticancer potential against various cancer cell lines through multiple
mechanisms, with apoptosis induction representing a primary mode of action. In oral cancer (KB) cells,
friedelin exhibited dose- and time-dependent cytotoxicity, with network analysis and molecular docking
revealing strong binding affinities to key apoptotic regulators, particularly Bax (-8.3 kcal/mol) and Bcl-2
(-8.0 kcal/mol) [10]. Gene expression analysis confirmed friedelin-mediated upregulation of pro-apoptotic
factors (Bax, Caspase-3, and TP53) with concurrent downregulation of anti-apoptotic Bcl-2,
demonstrating activation of the intrinsic apoptotic pathway [10]. Against MCF-7 breast cancer cells,
friedelin displayed potent activity (ICso 0.51 pg/mL) through modulation of early expression of Cdkn2a and
pRb1, neutralization of mdm2-p53 amalgamation, and functional stabilization of p53 [7]. Similar effects
were observed in prostate cancer cells, where friedelin acted as a novel inhibitor of CYP17A1, a key enzyme

in androgen biosynthesis [7].

The antioxidant and hepatoprotective properties of friedelin contribute to its chemopreventive potential
and overall therapeutic profile. Friedelin has demonstrated significant antioxidant activity in various assay
systems, effectively scavenging free radicals and reducing oxidative stress [1] [3] [2]. In hepatoprotective
models, friedelin ameliorated ethanol-induced gastric ulcers in rats through cytoprotective and antioxidant
mechanisms, including enhancement of mucosal defense factors [2]. Additional investigations reveal
friedelin's potential in modulating glucose metabolism, with studies in STZ-induced diabetic rats showing
enhanced protein expressions related to insulin signaling pathways and increased glucose absorption in
adipocytes by 1.8-fold compared to insulin-treated cells [7]. These multifaceted pharmacological activities
position friedelin as a promising scaffold for developing therapeutics targeting various chronic conditions,

including cancer, metabolic disorders, and inflammatory diseases.

Experimental Protocols for Key Assays

4.3.1 Antimicrobial Susceptibility Testing

The disc diffusion method provides a standardized approach for evaluating friedelin's antibacterial activity

[8]. Briefly, prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (e.g.,
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MRSA ATCC 43300) equivalent to 0.5 McFarland standard. Apply filter paper discs (6 mm diameter)
impregnated with friedelin solutions (e.g., 40 ppm in DMSO) to the inoculated agar surfaces, with
vancomycin and DMSO-soaked discs serving as positive and negative controls, respectively. After
incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the
disc diameter [8]. For minimum inhibitory concentration (MIC) determination, employ broth
microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines, using
serial two-fold dilutions of friedelin in cation-adjusted Mueller-Hinton broth, with bacterial inoculum
standardized to 5 x 10°> CFU/mL. The MIC represents the lowest concentration that completely inhibits
visible growth after 18-24 hours incubation at 37°C [8].

4.3.2 Apoptosis Induction Assay

Evaluate friedelin's pro-apoptotic activity using a combination of morphological analysis, Annexin V-
FITC/propidium iodide flow cytometry, and gene expression analysis [10]. Culture cancer cells (e.g., KB
oral cancer cells) in appropriate media and treat with varying concentrations of friedelin for 24-72 hours.
For Annexin V-FITC staining, harvest approximately 1 x 10> cells, wash with cold PBS, and resuspend in
binding buffer containing Annexin V-FITC and propidium iodide. After incubation in the dark for 15
minutes, analyze samples using flow cytometry to distinguish viable, early apoptotic, late apoptotic, and
necrotic cell populations [10]. For gene expression analysis, extract total RNA from treated cells and perform
quantitative real-time PCR to evaluate expression levels of apoptosis-related genes (Bax, Bcl-2, Caspase-3,
TP53) using appropriate primers and normalization to housekeeping genes [10]. Complement these assays
with molecular docking studies to predict interactions between friedelin and key apoptotic proteins using

software such as AutoDock Vina, with validation through additional biochemical assays [10].

Biosynthetic Pathways and Metabolic Engineering

Native Biosynthetic Pathway in Plants

The biosynthesis of friedelin in plants occurs through the mevalonate pathway, which begins with the
condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. This
rate-limiting step is catalyzed by HMG-CoA reductase, producing mevalonate that undergoes

phosphorylation and decarboxylation to yield isopentenyl pyrophosphate (IPP) [1]. IPP isomerase converts
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IPP to dimethylallyl pyrophosphate (DMAPP), which then undergoes sequential condensation to generate
geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) [1]. The key biosynthetic step involves
the tail-to-tail condensation of two FPP molecules by squalene synthase to form squalene, which is
subsequently oxidized to 2,3-oxidosqualene by squalene epoxidase [1]. The cyclization of 2,3-
oxidosqualene represents the most complex stage in friedelin biosynthesis, catalyzed by oxidosqualene
cyclases (OSCs) that direct the formation of the characteristic pentacyclic friedelane skeleton through a
series of carbocationic rearrangements [1]. The following diagram illustrates the complete biosynthetic

pathway of friedelin:
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Key Enzymes

AACT
(Acetyl-CoA C-acetyltransferase)
HMGCS
(HMG-CoA synthase)
HMGCR
(HMG-CoA reductase)
DI
(IPP isomerase)
GPPS
(GPP synthase)
FPPS
(FPP synthase)

Sq 2

SQE
(Squalene epoxidase)

Click to download full resolution via product page

Diagram 2: Biosynthetic pathway of friedelin from acetyl-CoA
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Heterologous Production in Engineered Microbes

The low natural abundance of friedelin in plant sources and the complexity of chemical synthesis have
motivated the development of heterologous production platforms using engineered microorganisms [4].
Recent advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of
friedelin in Saccharomyces cerevisiae [4]. In a landmark study, researchers constructed a friedelin
biosynthetic pathway in yeast by expressing the friedelin synthase gene TwOSC1 while simultaneously
enhancing the activity of key mevalonate pathway enzymes, alleviating promoter inhibition, and reducing
metabolic flux through competing pathways [4]. The initial engineered Z16 strain achieved friedelin
production of 270 mg/L in YPD medium, representing a significant milestone in microbial production of this

triterpenoid [4].

Further optimization through medium engineering and lipid droplet engineering enhanced cell density and
mitigated product cytotoxicity, resulting in the Z28 strain reaching a record friedelin titer of 1500 mg/L in
250 mL shake-flask fermentation [4]. This achievement represents a 30-fold improvement compared to the
initial engineered strain and establishes a scalable platform for friedelin production that bypasses traditional
plant extraction [4]. Additionally, this microbial production system provides an important precursor for the
biosynthesis of high-value compounds such as celastrol, a potent anticancer agent [4]. The integration of
CRISPR/Cas9 technology and gene overexpression plasmids in engineered yeast strains represents a
groundbreaking approach for sustainable friedelin production, with potential applications in pharmaceutical

development and industrial biotechnology [1] [4] [3].

Research Gaps and Future Perspectives

Current Challenges and Limitations

Despite promising pharmacological activities, friedelin research faces several significant challenges that
impede its translational development. The low aqueous solubility of friedelin (cLogP 7.59) represents a
major limitation for bioavailability and pharmaceutical formulation, requiring advanced delivery systems to
overcome this barrier [5]. Additionally, the low natural abundance in plant sources creates supply chain
challenges for comprehensive preclinical and clinical studies, despite advances in heterologous production

[1] [4]. The complex chemical synthesis of friedelin involves multiple steps with low overall yields,
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making synthetic approaches economically unviable for large-scale production [1] [4]. Furthermore, while
friedelin demonstrates favorable safety profiles in acute toxicity studies (effective nontoxic doses up to 80
mg/kg body weight in mice), comprehensive long-term toxicological assessments and detailed
pharmacokinetic studies are lacking [8] [2]. The regulatory landscape for natural product-based
therapeutics also presents hurdles for clinical translation, requiring standardized extraction protocols, quality

control measures, and well-defined characterization of active compounds [1].

Future Research Directions

Several promising research directions could address current limitations and advance friedelin toward clinical
application. Structure-activity relationship (SAR) studies exploring friedelin derivatives and analogs
could identify compounds with improved pharmacological properties and enhanced bioavailability [2]. The
development of novel formulation strategies, including nanoencapsulation, lipid-based delivery systems,
and prodrug approaches, could significantly enhance friedelin's aqueous solubility and therapeutic efficacy
[2] [5]. Further optimization of heterologous production platforms using engineered yeast or other
microbial hosts could establish sustainable, scalable production systems to ensure adequate supply for
research and clinical applications [4]. Comprehensive in vivo pharmacokinetic and pharmacodynamic
studies are essential to understand friedelin's absorption, distribution, metabolism, and excretion profiles,
informing appropriate dosing regimens for therapeutic applications [2]. Additionally, investigation of
combination therapies pairing friedelin with existing antimicrobial or anticancer agents could reveal
synergistic effects and enhance therapeutic outcomes while potentially reducing resistance development [8]
[10]. Finally, exploration of friedelin's effects on emerging therapeutic targets, including
neuroinflammatory pathways and metabolic syndromes, could expand its potential applications beyond

currently recognized activities [1] [2].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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